molecular formula C16H27BN2O4 B1455319 Vildagliptinboronic acid CAS No. 852331-49-8

Vildagliptinboronic acid

Número de catálogo: B1455319
Número CAS: 852331-49-8
Peso molecular: 322.2 g/mol
Clave InChI: NFCUDZZBVHLQSU-JFQZXIRVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Vildagliptinboronic acid is a useful research compound. Its molecular formula is C16H27BN2O4 and its molecular weight is 322.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Vildagliptinboronic acid is a compound derived from the antidiabetic agent vildagliptin, which is primarily used in the management of type 2 diabetes. This compound is notable for its ability to inhibit dipeptidyl peptidase-4 (DPP-4), an enzyme that plays a critical role in glucose metabolism. The biological activity of this compound encompasses various mechanisms and effects on metabolic processes, particularly concerning insulin secretion and glucose homeostasis.

Vildagliptin acts by inhibiting DPP-4, which leads to increased levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and gastric inhibitory peptide (GIP). These hormones enhance insulin secretion from pancreatic beta cells in response to meals and suppress glucagon release from alpha cells, thereby reducing blood glucose levels.

Key Points:

  • DPP-4 Inhibition: Prevents the degradation of GLP-1 and GIP.
  • Insulin Secretion: Enhances insulin responsiveness in a glucose-dependent manner.
  • Glucagon Suppression: Reduces glucagon levels, contributing to lower blood glucose.

Research Findings

Recent studies have explored the efficacy and safety of vildagliptin and its derivatives, including this compound. Below are summarized findings from various research articles:

Study FocusFindings
Efficacy in Diabetes Vildagliptin significantly reduced HbA1c levels compared to baseline in patients with type 2 diabetes, showing an average decrease of 0.36% over 12 weeks .
Comparative Studies In a study comparing vildagliptin with liraglutide, both drugs lowered fasting plasma glucose but liraglutide showed a greater reduction in HbA1c levels .
Adiponectin Levels Vildagliptin increased serum concentrations of adiponectin, which is associated with improved insulin sensitivity .
Animal Studies In diabetic mouse models, vildagliptin treatment led to increased pancreatic beta-cell mass and function, demonstrating its potential for enhancing islet neogenesis .

Case Studies

  • Clinical Trial on Efficacy : A randomized controlled trial involving 122 patients with type 2 diabetes assessed the effectiveness of switching from sitagliptin to either vildagliptin or liraglutide. Results indicated that while both treatments were effective, vildagliptin notably improved metabolic parameters without affecting body mass index (BMI) significantly .
  • Animal Model Research : In studies involving obese diabetic mice, administration of vildagliptin resulted in enhanced beta-cell proliferation and reduced oxidative stress markers. This suggests a protective effect on pancreatic function and potential benefits for long-term glycemic control .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

  • Antidiabetic Effects : Primarily through DPP-4 inhibition leading to enhanced incretin activity.
  • Cardiovascular Benefits : Reduction in inflammatory markers and improvement in lipid profiles observed in animal studies .
  • Reproductive Toxicity Concerns : Some studies have raised concerns about potential reproductive toxicity associated with vildagliptin administration in animal models .

Propiedades

IUPAC Name

[(2R)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidin-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27BN2O4/c20-14(19-3-1-2-13(19)17(22)23)9-18-15-5-11-4-12(6-15)8-16(21,7-11)10-15/h11-13,18,21-23H,1-10H2/t11?,12?,13-,15?,16?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFCUDZZBVHLQSU-JFQZXIRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CCCN1C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B([C@@H]1CCCN1C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60704870
Record name {(2R)-1-[N-(3-Hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)glycyl]pyrrolidin-2-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852331-49-8
Record name {(2R)-1-[N-(3-Hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)glycyl]pyrrolidin-2-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vildagliptinboronic acid
Reactant of Route 2
Reactant of Route 2
Vildagliptinboronic acid
Reactant of Route 3
Reactant of Route 3
Vildagliptinboronic acid
Reactant of Route 4
Reactant of Route 4
Vildagliptinboronic acid
Reactant of Route 5
Vildagliptinboronic acid
Reactant of Route 6
Reactant of Route 6
Vildagliptinboronic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.